4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane
Description
Properties
IUPAC Name |
4-ethyl-9-oxa-1,4-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-12-6-5-11-10(9-12)3-7-13-8-4-10/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSNSNYDBYCQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC2(C1)CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of Epoxide Intermediate
- Starting material: N-Boc-piperidone.
- Reagent: Corey–Chaykovsky reagent (dimethylsulfonium methylide).
- Conditions: Reaction in dry solvent (e.g., DMSO), typically at room temperature.
- Outcome: Formation of an epoxide ring fused to the piperidone scaffold.
Step 2: Epoxide Ring-Opening with Amine
- Reagent: Appropriate amine (e.g., ethylamine for 4-ethyl substitution).
- Conditions: Heating in ethanol-water mixture (9:1) at 100 °C for 16 hours.
- Outcome: Formation of aminoalcohol intermediate with the amine substituent introduced at the 4-position.
Step 3: Acylation of the Aminoalcohol
- Reagent: Acyl halide corresponding to the desired substituent.
- Conditions: Performed in a biphasic system of ethyl acetate and water, with potassium carbonate as a base at 0 °C for 2 hours.
- Outcome: Acylation at the amino group to prepare for spirocyclization.
Step 4: Intramolecular Cyclization
- Reagent: Potassium tert-butoxide.
- Conditions: Low temperature (0 to −30 °C) in tetrahydrofuran (THF) for 2 to 3 hours.
- Outcome: Cyclization to form the 1-oxa-4,9-diazaspiro[5.5]undecane core.
Step 5: Deprotection and Purification
- Deprotection of Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
- Purification by flash chromatography or preparative chiral HPLC to isolate the desired enantiomer with high purity.
Representative Data Table of Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Epoxide formation | Corey–Chaykovsky reagent, dry DMSO | Room temperature | ~30 min | ~77 | Formation of epoxide intermediate |
| Epoxide ring-opening | Ethylamine, EtOH-water (9:1) | 100 °C | 16 h | High | Aminoalcohol intermediate |
| Acylation | Acyl halide, K2CO3, ethyl acetate-water | 0 °C | 2 h | 84 | Biphasic system improves yield |
| Cyclization | Potassium tert-butoxide, THF | 0 to −30 °C | 2-3 h | High | Spirocyclization step |
| Deprotection & purification | TFA/DCM, flash chromatography or chiral HPLC | Room temperature | 3 h | Variable | High purity enantiomers obtained |
Research Findings and Notes
- The biphasic acylation system (ethyl acetate–water) with potassium carbonate base is critical for high yield and purity of the acylated intermediate before cyclization.
- Low-temperature cyclization with potassium tert-butoxide ensures selective formation of the spirocyclic ring without side reactions.
- Chiral preparative HPLC allows isolation of enantiomerically pure spirocyclic compounds, which is important for biological activity studies.
- Substituents at position 4, such as ethyl groups, can be introduced via the choice of amine in the epoxide ring-opening step, making this method versatile for synthesizing 4-ethyl derivatives.
- The synthetic route avoids harsh conditions and uses readily available reagents, making it suitable for scale-up and medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different chemical and physical properties .
Scientific Research Applications
Chemical Applications
Building Block for Synthesis:
4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane serves as a crucial building block in organic synthesis. Its spirocyclic structure allows for the formation of complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution. The compound can participate in nucleophilic substitution reactions at its nitrogen or oxygen atoms, enabling the development of diverse derivatives with tailored properties.
Coordination Chemistry:
The compound is also explored as a ligand in coordination chemistry, where it can form stable complexes with metal ions. This property is significant for designing catalysts and materials with specific electronic and structural characteristics.
Biological Applications
Antimicrobial and Anticancer Properties:
Research indicates that this compound exhibits potential bioactivity against various pathogens and cancer cells. Studies have shown that modifications to its structure can enhance its efficacy as an antimicrobial agent and its ability to induce apoptosis in cancer cells.
Therapeutic Agent:
The compound is being investigated for its therapeutic potential due to its interactions with biological targets such as receptors and enzymes. Its mechanism of action involves binding through hydrogen bonding and hydrophobic interactions, which can modulate the activity of these targets, making it a candidate for drug development.
Medical Applications
Pain Management:
Recent studies have identified derivatives of this compound as dual μ-opioid receptor agonists and σ1 receptor antagonists, which are promising for pain management therapies. These compounds may provide effective analgesia with potentially fewer side effects compared to traditional opioids .
Chronic Kidney Disease Treatment:
A notable application involves the use of related compounds as soluble epoxide hydrolase inhibitors, showing promise in treating chronic kidney diseases by improving renal function in preclinical models . This highlights the compound's versatility in addressing significant health challenges.
Industrial Applications
Material Development:
In industry, this compound is utilized in the development of advanced materials such as polymers and nanomaterials. Its unique structural features contribute to enhanced mechanical properties and stability under various conditions, making it suitable for applications in coatings, adhesives, and composites.
Summary Table of Applications
| Field | Application |
|---|---|
| Chemistry | Building block for organic synthesis; coordination chemistry |
| Biology | Antimicrobial and anticancer properties; therapeutic interactions |
| Medicine | Pain management; treatment for chronic kidney diseases |
| Industry | Development of advanced materials (polymers, nanomaterials) |
Case Study 1: Anticancer Activity
In a study exploring the anticancer properties of modified derivatives of this compound, researchers found that specific substitutions increased cytotoxicity against breast cancer cell lines by enhancing apoptosis pathways.
Case Study 2: Pain Management
A clinical trial assessing the efficacy of a derivative of this compound demonstrated significant pain relief in patients with chronic pain conditions while minimizing opioid-related side effects.
Mechanism of Action
The mechanism of action of 4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane involves its interaction with molecular targets such as receptors and enzymes. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
The following analysis compares 4-ethyl-9-oxa-1,4-diazaspiro[5.5]undecane with structurally related spiro compounds, focusing on heteroatom arrangement, substituent effects, synthetic routes, and biological activity.
Structural and Functional Group Variations
Key Observations :
- Heteroatom Positioning : The 1,4-diaza-9-oxa arrangement in the target compound distinguishes it from dioxaspiro analogues (e.g., 1,7-dioxaspiro[5.5]undecane), which lack nitrogen atoms and exhibit higher volatility, as seen in insect pheromones .
- Substituent Effects : Fluorinated derivatives (e.g., 7,11-bis(4-fluorophenyl)-2,4-diazaspiro[5.5]undecane) demonstrate enhanced pharmacological activity (anticonsulvant, antibacterial) due to electron-withdrawing fluorine atoms , whereas the ethyl group in the target compound may balance lipophilicity and metabolic stability .
Physicochemical Properties
- Lipophilicity : The ethyl group in This compound likely increases logP compared to oxygen-rich spiroacetals (e.g., 1,7-dioxaspiro[5.5]undecane), enhancing membrane permeability .
- Conformational Stability : Tetraoxaspiro derivatives (e.g., 2,4,8,10-tetraoxaspiro[5.5]undecane) exhibit dynamic axial chirality, whereas diazaspiro compounds show rigidity due to nitrogen lone-pair interactions .
Biological Activity
4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane is a unique spirocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bicyclic structure containing both nitrogen and oxygen atoms, which contributes to its diverse biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : C10H20N2O
- Molecular Weight : 184.28 g/mol
- IUPAC Name : this compound
- CAS Number : 2092286-95-6
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound can bind through several interactions:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions can modulate the activity of specific biological pathways, influencing processes such as pain perception and cellular signaling.
Pharmacological Properties
Research indicates that this compound exhibits promising pharmacological properties:
Antimicrobial Activity
Studies have demonstrated that compounds related to this compound possess significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells through modulation of apoptosis and cell cycle regulation . Its structural features allow it to interact with cellular targets involved in cancer progression.
Pain Management
Notably, some derivatives of this compound have been identified as dual ligands for the sigma (σ) receptor and μ-opioid receptor. These interactions suggest a potential role in pain management therapies . The ability to act on multiple receptors may enhance analgesic effects while reducing side effects commonly associated with opioid treatments.
Case Studies
Several studies highlight the biological activity of this compound:
- Study on Antimicrobial Activity : A series of derivatives were synthesized and tested against various microbial strains, showing significant inhibition rates compared to control groups .
- Pain Management Research : A study focused on the dual receptor activity of related compounds indicated that these agents could provide effective pain relief with fewer side effects than traditional opioids .
- Anticancer Research : Investigations into the compound's effect on cancer cell lines revealed that it could induce apoptosis through specific signaling pathways, making it a candidate for further development in cancer therapies .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 1-Oxa-4,9-diazaspiro[5.5]undecane | Spirocyclic | Antimicrobial and anticancer |
| 1,9-Diazaspiro[5.5]undecane | Spirocyclic | Pain management |
| 4-Aryl derivatives | Aromatic spiro compound | Dual receptor agonist |
The presence of an ethyl group in this compound enhances its reactivity and biological activity compared to other similar compounds.
Q & A
Q. What synthetic methodologies are commonly employed for constructing the spirocyclic core of 4-ethyl-9-oxa-1,4-diazaspiro[5.5]undecane?
The synthesis of spirocyclic compounds like this compound often involves cyclization reactions using ketones or aldehydes with bifunctional amines. For example, spirocyclic frameworks can be synthesized via [3+2] cycloadditions or multicomponent reactions. Evidence from similar compounds highlights the use of 2-oxa-spiro[3.4]octane-1,3-dione as a precursor, reacting with amines to form fused rings . Additionally, chromatography (e.g., 1:9 MeOH:MeCN) and preparative HPLC are critical for isolating diastereomers, as seen in the purification of related azaspiro compounds .
Q. What analytical techniques are recommended for structural elucidation of this compound?
Key techniques include:
- Infrared (IR) Spectroscopy : Identifies functional groups like carbonyls or amines.
- Ultraviolet-Visible (UV-Vis) Spectroscopy : Detects conjugation or electronic transitions.
- Nuclear Magnetic Resonance (NMR) : Resolves stereochemistry and ring connectivity.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns. For example, NIST mass spectrometry data for related compounds (e.g., 4,7-dimethylundecane) provides reference fragmentation profiles .
Q. How should this compound be stored to ensure stability?
Storage at -20°C in dry, airtight containers under inert gas (e.g., N₂) is advised to prevent hydrolysis or oxidation. Frequent freeze-thaw cycles should be avoided, as noted for structurally similar spirocyclic hydrochlorides .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound?
Chirality in spirocyclic compounds is influenced by reaction conditions and catalysts. For instance, insect-derived spiroacetals like 2-ethyl-8-methyl-1,7-dioxaspiro[5.5]undecane exhibit (2S,6R,8S) configurations, suggesting stereoselective pathways in natural systems . In synthetic routes, chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) can direct stereochemistry. Diastereomer resolution via preparative HPLC, as demonstrated for N-cyclopropyl-azaspiro compounds, is critical for isolating pure enantiomers .
Q. What strategies resolve contradictions in reaction yields or product distributions for spirocyclic compounds?
Low yields (e.g., 30% in related syntheses) often stem from competing side reactions or unstable intermediates . To address this:
- Optimize Solvent Systems : Polar aprotic solvents (e.g., DMF) may enhance cyclization.
- Temperature Control : Lower temperatures reduce decomposition.
- Computational Modeling : Predict thermodynamic vs. kinetic product distributions.
Cross-referencing synthetic protocols from analogous compounds (e.g., 3,9-diazaspiro derivatives) provides empirical guidance .
Q. How do structural modifications to the spirocyclic core influence biological activity?
The rigid spiro architecture enhances binding specificity in drug discovery. For example, spirocyclic amines are explored as enzyme inhibitors (e.g., Pfmrk inhibitors) due to their conformational constraints . Modifying substituents (e.g., replacing ethyl with fluorophenyl groups) alters hydrophobicity and target engagement, as seen in SAR studies of related azaspiro compounds .
Q. What are the challenges in characterizing the stability of this compound under varying pH conditions?
Spirocyclic ethers and amines are sensitive to acidic/basic hydrolysis. Stability assays should include:
- pH-Rate Profiling : Monitor degradation kinetics in buffers (pH 1–13).
- LC-MS Analysis : Identify degradation products (e.g., ring-opened derivatives).
- Thermogravimetric Analysis (TGA) : Assess thermal stability. Safety data for structurally related compounds (e.g., 3,9-divinyl-tetraoxaspiro undecane) highlight risks of decomposition under heat or moisture .
Methodological Guidance
Q. How can researchers validate the purity of this compound batches?
- HPLC-PDA : Use high-performance liquid chromatography with photodiode array detection to detect impurities.
- Elemental Analysis : Confirm %C, %H, %N against theoretical values.
- Melting Point Consistency : Compare with literature values for related compounds (e.g., 9,9-dimethoxy-diazaspiro undecane derivatives) .
Q. What computational tools are suitable for predicting the reactivity of spirocyclic intermediates?
- Density Functional Theory (DFT) : Models transition states for cyclization steps.
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways.
- Cheminformatics Databases : Cross-reference with spirocyclic compound libraries (e.g., Enamine Building Blocks Catalogue) to identify analogous reaction pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
